2-Methylcyclopentanol

Catalog No.
S1487712
CAS No.
24070-77-7
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylcyclopentanol

CAS Number

24070-77-7

Product Name

2-Methylcyclopentanol

IUPAC Name

2-methylcyclopentan-1-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3

InChI Key

BVIJQMCYYASIFP-UHFFFAOYSA-N

SMILES

CC1CCCC1O

Synonyms

2-Methylcyclopentyl alcohol;CIS-2-METHYLCYCLOPENTANOL;2-METHYLCYCLOPENTANOL;2-METHYLCYCLOPENTANOL-1;Methylcyclopentanolcistrans;2-Methylcyclopentanol, cis + trans, 98%;Cis-andtrans-isomeres;2-METHYLCYCLOPENTANOL CIS AND TRANS

Canonical SMILES

CC1CCCC1O

The exact mass of the compound 2-Methylcyclopentanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylcyclopentanol (CAS 24070-77-7) is a targeted alicyclic alcohol characterized by a cyclopentane ring with adjacent hydroxyl and methyl groups. Exhibiting a density of approximately 0.947 g/cm³ and a boiling point of 146.9 °C at atmospheric pressure, this compound serves as a critical building block in organic synthesis . Its distinct structural motif, featuring contiguous stereocenters, makes it a highly valued precursor for the targeted synthesis of substituted cycloalkenes, specialized pharmaceutical intermediates, and complex fragrance derivatives where precise spatial arrangement is required[1].

Generic substitution of 2-methylcyclopentanol with unmethylated cyclopentanol or regioisomers like 3-methylcyclopentanol fundamentally alters downstream reaction pathways and product profiles [1]. Unsubstituted cyclopentanol cannot yield methylated cycloalkenes upon dehydration, stripping away the essential methyl group required for specific receptor binding in pharmaceutical applications. Furthermore, substituting with 3-methylcyclopentanol shifts the regiochemistry of acid-catalyzed dehydration, producing 3-methylcyclopentene rather than the targeted 1-methylcyclopentene [2]. This non-interchangeability dictates that buyers must procure the exact 2-methyl regioisomer to ensure the correct double-bond placement and stereochemical outcomes in multi-step syntheses.

Regioselective Dehydration to 1-Methylcyclopentene

Under acid-catalyzed dehydration with thermodynamic control (e.g., extended heating), 2-methylcyclopentanol regioselectively yields the more substituted 1-methylcyclopentene in 91–96% relative yield [1]. In contrast, the dehydration of 3-methylcyclopentanol yields a mixture favoring 3-methylcyclopentene, while unsubstituted cyclopentanol can only produce standard cyclopentene [2].

Evidence DimensionMajor alkene product yield under thermodynamic control
Target Compound Data91–96% relative yield of 1-methylcyclopentene
Comparator Or Baseline3-methylcyclopentanol yields 3-methylcyclopentene; Cyclopentanol yields cyclopentene
Quantified DifferenceComplete shift in regiochemical double-bond placement
ConditionsAcid-catalyzed dehydration (e.g., toluenesulfonic acid), refluxing conditions (thermodynamic control)

Procurement of the 2-methyl regioisomer is mandatory for processes requiring high-purity 1-methylcyclopentene without the need for complex, costly downstream isomeric separations.

Stereospecific E2 Elimination Pathways

The cis and trans isomers of 2-methylcyclopentanol offer precise stereochemical control during elimination reactions. When converted to a tosylate and subjected to a strong base (E2 mechanism requiring anti-coplanar geometry), cis-2-methylcyclopentanol exclusively forms 1-methylcyclopentene, whereas the trans-isomer yields 3-methylcyclopentene [1]. Unsubstituted cyclopentanol lacks this stereocenter interaction entirely, offering no such tunability [2].

Evidence DimensionAlkene product distribution from tosylate elimination
Target Compound Datacis-isomer yields 1-methylcyclopentene; trans-isomer yields 3-methylcyclopentene
Comparator Or BaselineCyclopentanol yields a single un-tunable product (cyclopentene)
Quantified Difference100% divergence in product identity based on starting stereochemistry
ConditionsTosylation followed by elimination using a strong base (e.g., NaOCH3) via E2 mechanism

Allows synthetic chemists to dictate the exact position of the resulting double bond simply by selecting the appropriate stereoisomer of the precursor.

Thermal Volatility and Distillation Parameters

2-Methylcyclopentanol exhibits a boiling point of 146.9 °C at atmospheric pressure (760 mmHg) . This thermal profile is distinctly higher than that of unsubstituted cyclopentanol (140.8 °C) and significantly lower than its six-membered ring analog, 2-methylcyclohexanol (~165 °C) [1].

Evidence DimensionBoiling point at 760 mmHg
Target Compound Data146.9 °C
Comparator Or BaselineCyclopentanol (140.8 °C); 2-Methylcyclohexanol (~165 °C)
Quantified Difference+6.1 °C vs. cyclopentanol; ~-18 °C vs. 2-methylcyclohexanol
ConditionsStandard atmospheric pressure (760 mmHg)

The distinct boiling point requires specific calibration of distillation columns and solvent recovery systems, preventing direct drop-in substitution in continuous manufacturing workflows.

Precursor for Regioselective 1-Methylcyclopentene Production

Leveraging its highly predictable dehydration profile under thermodynamic control, 2-methylcyclopentanol is the correct choice for bulk or fine synthesis of 1-methylcyclopentene. This ensures high yields (91-96%) of the target alkene without the isomeric contamination that occurs when using 3-methylcyclopentanol [1].

Stereocontrolled Synthesis of Pharmaceutical Intermediates

In medicinal chemistry workflows requiring specific spatial arrangements, the cis- and trans- isomers of 2-methylcyclopentanol allow for stereospecific E2 eliminations. This enables the precise placement of double bonds in complex cyclic scaffolds, a level of control impossible to achieve with unmethylated cyclopentanol [2].

Tailored Fragrance and Flavor Molecule Derivatization

The specific steric bulk and volatility profile (boiling point 146.9 °C) of 2-methylcyclopentanol make it a valuable building block in the fragrance industry. Its derivatization yields esters and ethers with distinct olfactory properties that cannot be replicated by derivatives of cyclohexanol or unsubstituted cyclopentanol .

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

25144-04-1
24070-77-7

Dates

Last modified: 08-15-2023

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